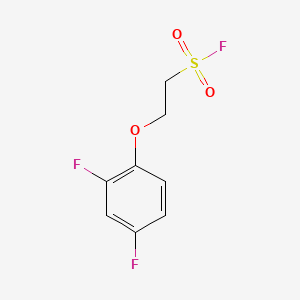
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxypropoxy group, and a methylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methoxypropanol with a sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sulfonyl chloride group. The reaction temperature is maintained between 60-70°C, and the reaction time is approximately 30 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidizing and Reducing Agents: Various oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used depending on the desired reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride: Similar in structure but contains a pyridine ring instead of a butane backbone.
2-Methyl-3-methoxybenzoic Acid: Contains a methoxy group and a methyl group but lacks the sulfonyl chloride functionality.
Uniqueness
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxypropoxy group. This combination imparts distinct reactivity and functional properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C10H21ClO4S |
|---|---|
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
2-(3-methoxypropoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)10(8-16(11,12)13)7-15-6-4-5-14-3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
IJSQEPYZIIQQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COCCCOC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)

